molecular formula C19H20N2O3 B5730883 3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B5730883
M. Wt: 324.4 g/mol
InChI Key: KSPBVMLEYPIYQG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a synthetic oxadiazole derivative of significant interest in medicinal chemistry and chemical biology research, particularly as a key scaffold for developing novel enzyme inhibitors. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for esters and amides (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7270013/). This specific compound, featuring methoxyphenyl and isopropylphenoxy moieties, is primarily investigated for its potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is a key enzyme in the arachidonic acid pathway, and its inhibition leads to an increase in anti-inflammatory epoxy fatty acids (EpFAs), making sEH a promising therapeutic target for conditions like hypertension, neuroinflammation, and pain (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100470/). Researchers utilize this compound to probe the physiological and pathophysiological roles of the sEH pathway in various in vitro and in vivo disease models. Its mechanism of action involves binding to the catalytic domain of the sEH enzyme, thereby preventing the hydrolysis of protective EpFAs to their corresponding, less active diols. The structure-activity relationship (SAR) studies of this oxadiazole analogue provide crucial insights for the design of next-generation sEH inhibitors with improved potency and pharmacokinetic profiles.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)14-4-10-17(11-5-14)23-12-18-20-19(21-24-18)15-6-8-16(22-3)9-7-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPBVMLEYPIYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-(propan-2-yl)phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways.

Case Studies and Findings

  • Mechanism-Based Approaches : Research indicates that compounds with the oxadiazole structure exhibit significant anticancer properties by targeting specific cellular pathways involved in tumor growth. For instance, a study demonstrated that certain 1,3,4-oxadiazole derivatives showed promising in vitro activity against leukemia cell lines at concentrations as low as 104M10^{-4}M .
  • Broad-Spectrum Anticancer Activity : A patent (US11981646B1) describes the synthesis and application of this specific oxadiazole derivative as an antitumor agent , emphasizing its efficacy against various cancer types . The compound's structural modifications enhance its interaction with biological targets, improving its therapeutic potential.
CompoundCancer TypeIC50 (μM)Reference
3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazoleLeukemia10410^{-4}
Novel 1,3,4-Oxadiazole DerivativeBreast Cancer90.47% inhibition

Antimicrobial Applications

The antimicrobial properties of oxadiazole derivatives are well-documented. The unique structure of 1,3,4-oxadiazoles contributes to their effectiveness against a range of pathogens.

Mechanisms and Efficacy

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. Studies have reported that certain derivatives exhibit high potency against resistant strains .
  • Antifungal and Antiviral Properties : The versatility of oxadiazoles extends to antifungal and antiviral applications. Research indicates that these compounds can inhibit fungal growth and viral replication through various mechanisms, including enzyme inhibition and disruption of cellular processes .
CompoundPathogen TypeActivityReference
This compoundBacteria (Gram-positive/negative)Significant antibacterial activity
Novel 1,3,4-Oxadiazole DerivativeFungi/VirusesInhibition observed

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazoles have been explored for other therapeutic effects:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antidepressant Activity : Research suggests potential applications in treating mood disorders due to their influence on neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and aromatic substituents can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

  • Higher lipophilicity (logP) compared to the target compound due to the aliphatic piperidine ring. Synthesized in 92% yield using Cs₂CO₃, highlighting efficient methodology for oxadiazole derivatives .
  • Compound 75b (): 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole The trifluoromethylphenoxy group is strongly electron-withdrawing, enhancing metabolic stability and binding to hydrophobic enzyme pockets. Demonstrated antimicrobial activity against S. aureus, suggesting substituents at the 3-position critically influence bioactivity .
  • Compound 2h (): 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole The nitro group on the furan ring confers potent antibacterial activity (IC₅₀ < comparators). Polar nitro substituent increases solubility but may reduce membrane permeability compared to the target compound’s isopropylphenoxy group .

Biological Activity

The compound 3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that produce the desired oxadiazole derivative. The general synthetic pathway includes the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors. The synthesis is reported to yield a high purity product suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. The compound has shown effects against multiple cancer cell lines, including:

  • Prostate Cancer (PC-3)
  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF7)

In vitro studies have demonstrated that this compound can induce cytotoxicity in these cell lines with IC50 values ranging from 0.67 to 0.87 µM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
MCF70.87

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. This broad-spectrum activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound shows inhibitory effects on several enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : The compound can halt the proliferation of cancer cells by interfering with their cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Prostate Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in PC-3 cells.
  • Antimicrobial Efficacy : In another study focusing on bacterial pathogens, the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent against infections.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-Methoxyphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole with high yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as amidoximes and carboxylic acids. Key steps include:
  • Catalyst Optimization : Use Cs₂CO₃ (300 mol%) in DME at 50°C for efficient coupling .
  • Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
  • Yield Improvement : Monitor reaction progress via TLC and optimize inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., ¹H NMR in CDCl₃ for methoxy and oxadiazole protons) .
  • HRMS/FTIR : For molecular weight validation and functional group identification (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹) .
  • SFC Analysis : To assess stereochemical purity (e.g., enantiomeric excess >97%) .

Q. What initial biological screening approaches are recommended to assess its potential bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion tests against C. albicans, S. aureus, and Gram-negative strains .
  • Enzyme-Targeted Assays : Test inhibition of fungal 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) .
  • Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified methoxy, propan-2-yl, or phenoxy groups (e.g., halogenation or trifluoromethyl substitution) .
  • Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition or antimicrobial assays .
  • Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., logP, H-bonding) with activity .

Q. How can contradictions in reported antimicrobial data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Re-test the compound under consistent conditions (e.g., Mueller-Hinton agar, 37°C incubation) .
  • Strain-Specific Analysis : Compare activity against isogenic strains (e.g., S. aureus WT vs. efflux pump mutants) .
  • Purity Validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may affect results .

Q. What strategies ensure the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Thermal Analysis : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C for storage) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the oxadiazole ring .

Q. How can multi-target effects be investigated to avoid off-target interactions in therapeutic applications?

  • Methodological Answer :
  • Phenotypic Screening : Use high-content imaging to assess effects on apoptosis, cell cycle, or mitochondrial function .
  • Proteomics : Perform affinity chromatography with tagged compound to identify binding partners .
  • Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseScan) to rule out unintended inhibition .

Q. What methodologies assess metabolic stability and human serum albumin (HSA) binding for pharmacokinetic profiling?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • HSA Binding : Use fluorescence quenching assays to determine binding constants (e.g., Kd < 10 µM suggests strong plasma retention) .

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